![molecular formula C17H12N2O4 B14133986 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a benzofuran carboxamide through a methyleneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Benzofuran Carboxamide: The benzofuran carboxamide can be prepared by reacting benzofuran with chloroformic acid derivatives in the presence of a base.
Coupling Reaction: The final step involves the condensation of the benzodioxole intermediate with the benzofuran carboxamide in the presence of a suitable catalyst, such as palladium, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methyleneamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated methyleneamino groups.
Substitution: Substituted benzofuran derivatives with various alkyl groups.
Applications De Recherche Scientifique
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzodioxole and benzofuran moieties linked through a methyleneamino group provides a unique scaffold for drug development, particularly in the field of anticancer research.
Propriétés
Formule moléculaire |
C17H12N2O4 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(16-8-12-3-1-2-4-13(12)23-16)19-18-9-11-5-6-14-15(7-11)22-10-21-14/h1-9H,10H2,(H,19,20)/b18-9+ |
Clé InChI |
IQJKGOIRIGLTIV-GIJQJNRQSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4O3 |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
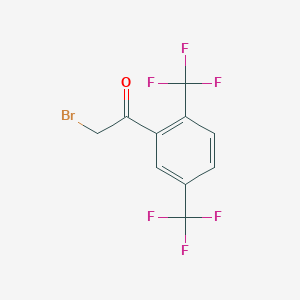
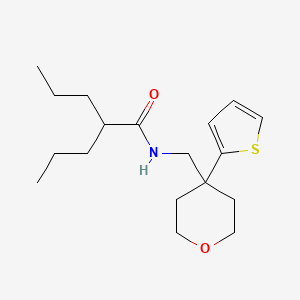
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

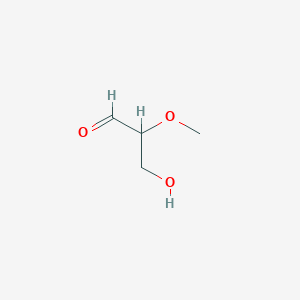
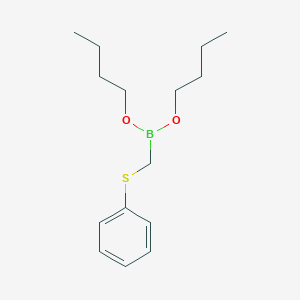
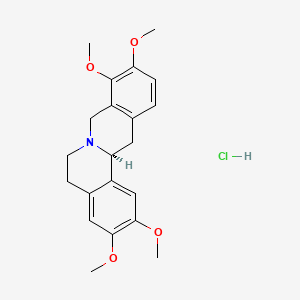

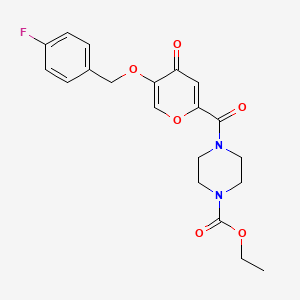
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
